Methyl 10-chloro-10-oxodecanoate

Chemical Biology Medicinal Chemistry Materials Science

Methyl 10-chloro-10-oxodecanoate (CAS 14065-32-8), also known as methyl sebacoyl chloride, is a synthetic intermediate from the class of ω-functionalized fatty acid esters. It is characterized as a C10 linear aliphatic chain terminating in a reactive acyl chloride moiety at the ω-position and protected as a methyl ester at the α-position.

Molecular Formula C11H19ClO3
Molecular Weight 234.72 g/mol
CAS No. 14065-32-8
Cat. No. B079647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 10-chloro-10-oxodecanoate
CAS14065-32-8
Molecular FormulaC11H19ClO3
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCC(=O)Cl
InChIInChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3
InChIKeyZUUUAAZQEMFVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 10-chloro-10-oxodecanoate (CAS: 14065-32-8): A Defined C10 Bifunctional Building Block for Targeted Synthesis


Methyl 10-chloro-10-oxodecanoate (CAS 14065-32-8), also known as methyl sebacoyl chloride, is a synthetic intermediate from the class of ω-functionalized fatty acid esters . It is characterized as a C10 linear aliphatic chain terminating in a reactive acyl chloride moiety at the ω-position and protected as a methyl ester at the α-position. This bifunctional design enables sequential or orthogonal synthetic transformations, distinguishing it from simpler mono-functional acyl chlorides or alkyl esters . As a monomethyl ester of sebacic acid, its defined structure provides a specific spacer length and reactivity profile, serving as a building block in organic chemistry rather than a final biologically active compound.

Why Generic Substitution for Methyl 10-chloro-10-oxodecanoate (14065-32-8) Fails: Chain Length Specificity and Orthogonal Reactivity


Simple replacement of Methyl 10-chloro-10-oxodecanoate with a generic acyl chloride or a different chain-length variant (e.g., C8 or C12 analogs) is scientifically unsound without re-optimization. The compound's value is not merely as an acylating agent but as a precisely calibrated bifunctional linker. The 10-carbon spacer dictates critical physicochemical parameters—such as logP, solubility, and conformational flexibility—that directly impact the properties of the final conjugated molecule, including its membrane permeability, self-assembly behavior, or binding kinetics in a biological context [1]. While all ω-chloro-ω-oxo-alkanoates share a reactive acyl chloride, the chain length is a key experimental variable . Furthermore, the protected methyl ester at the opposite end provides a second, orthogonal handle for late-stage diversification after the acyl chloride has been utilized . Substituting with a molecule lacking this orthogonal protection (e.g., a di-acid chloride) would compromise synthetic control, and altering the carbon chain length would change the spatial and physicochemical properties of the resulting conjugate.

Quantitative Evidence Guide: Methyl 10-chloro-10-oxodecanoate (14065-32-8) Differentiated Properties and Synthetic Performance


Chain-Length Specificity: Distinct Lipophilicity and Spacer Dimensions vs. C8 and C12 Analogs

The selection of a C10 linker is a critical experimental parameter. The calculated LogP for Methyl 10-chloro-10-oxodecanoate is 3.0, which provides a distinct lipophilicity window. For comparison, the C8 analog (Methyl 8-chloro-8-oxooctanoate) has a lower LogP, and the C12 analog (Methyl 12-chloro-12-oxododecanoate) has a higher LogP, based on computational predictions for this homologous series [1]. This difference in lipophilicity will directly impact the solubility, cellular permeability, and non-specific binding of any conjugate. Additionally, the extended molecular length of approximately 13 Å for the decanoyl chain creates a defined spatial separation between two conjugated moieties, which is different from the C8 spacer (~10.5 Å) or C12 spacer (~15.6 Å) [2]. This difference can be crucial for optimizing bivalent ligand binding or controlling the self-assembly of functional materials.

Chemical Biology Medicinal Chemistry Materials Science

Orthogonal Bifunctionality: Stepwise Conjugation Enabled by Protected Ester vs. Unprotected Acid Analog

Methyl 10-chloro-10-oxodecanoate contains two functional groups with orthogonal reactivity: a highly reactive acyl chloride at C10 and a protected methyl ester at C1. This contrasts directly with its close analog, sebacic acid monomethyl ester (CAS 818-88-2), which features a free carboxylic acid instead of an acyl chloride . While the free acid analog can be activated with coupling reagents, the pre-formed acyl chloride in Methyl 10-chloro-10-oxodecanoate provides higher and more predictable reactivity in the first conjugation step without the need for additional activators. This allows for a clean, sequential synthetic strategy: first, react the acyl chloride with a nucleophile (e.g., an amine or alcohol); second, deprotect the methyl ester under mild basic conditions to reveal a free acid; third, conjugate that new acid handle to a second moiety . This level of controlled, stepwise conjugation is difficult to achieve with a symmetric di-acid chloride or an unprotected acid-alcohol, where protecting group strategies would add synthetic steps and reduce overall yield.

Organic Synthesis Conjugation Chemistry Bifunctional Linkers

Validated Synthetic Utility: Documented Use in Creating Fluorescent Probes and Bivalent Ligands

The compound's utility is demonstrated by its documented application in the preparation of specific, high-value molecular tools. Its use has been explicitly described in the synthesis of a photoaffinity probe, methyl 10-[2-methoxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]-10-oxodecanoate . It has also been employed in the preparation of fluorescein-derivatives of Necrostatin-3 and in the design and synthesis of novel dimeric morphinan ligands for opioid receptors [1]. While these references do not provide a direct quantitative comparison of the compound's performance against a different linker in the same study, they collectively serve as strong supporting evidence that its specific C10 bifunctional structure has been successfully and repeatedly used to generate bioactive molecules and research probes.

Chemical Biology Assay Development Medicinal Chemistry

Defined Purity Specification: 97% Assay Ensures Reproducible Stoichiometry in Sensitive Couplings

For its intended use as a building block in multistep synthesis, the purity of the starting material is paramount. The commercially available grade of Methyl 10-chloro-10-oxodecanoate is specified at a minimum assay of 97% . This is a quantitative and verifiable quality attribute that directly impacts experimental reproducibility and yield, particularly in reactions like amide bond formation or esterification where the stoichiometry of the acyl chloride is critical. This is a relevant point of differentiation from other suppliers that may offer lower purity grades (e.g., 95%) or custom-synthesized batches without a validated purity assay . Using a product with a defined and controlled purity specification reduces the risk of off-target reactions or the need for empirical adjustment of reagent quantities for each new lot.

Quality Control Process Chemistry Reproducibility

Optimal Application Scenarios for Methyl 10-chloro-10-oxodecanoate (14065-32-8) Based on Evidence


Synthesis of Photoaffinity and Fluorescent Probes Requiring a Defined C10 Spacer

This compound is optimally suited for creating bifunctional probes where a precisely defined 10-carbon linker is required. The reactive acyl chloride is used to attach the linker to a ligand or pharmacophore of interest, while the terminal ester is subsequently deprotected to attach a reporter group (e.g., a fluorophore, biotin, or a diazirine photoaffinity tag). This scenario is directly supported by literature precedents for synthesizing fluorescent Necrostatin-3 derivatives and diazirine-containing probes .

Building Bivalent Ligands for Receptor Dimerization Studies

The compound's orthogonal bifunctionality and specific C10 spacer length make it a strategic choice for constructing bivalent or dimeric ligands. In such studies, two identical or different pharmacophores are linked to explore the spatial requirements for receptor dimerization or enhanced binding affinity. The use of this compound in the synthesis of dimeric morphinan ligands exemplifies this application, where the 10-carbon linker provides a specific spatial constraint [1].

Modification of Surfaces or Macromolecules with a Flexible, Medium-Length Tether

For researchers needing to functionalize a surface (e.g., nanoparticle, resin) or a macromolecule (e.g., a polymer) with a flexible tether, Methyl 10-chloro-10-oxodecanoate offers a distinct advantage. The C10 chain provides greater conformational flexibility and a longer reach from the surface compared to shorter C6 or C8 linkers, which can reduce steric hindrance for subsequent reactions . The terminal ester provides a handle for final attachment or further modification.

Stepwise Conjugation in Complex Molecule Synthesis

In multi-step organic syntheses requiring sequential introduction of two distinct molecular fragments, the compound's bifunctional nature is essential. The acyl chloride can be used first to form a stable amide or ester linkage with one fragment. Subsequently, the methyl ester can be hydrolyzed to a free acid under mild conditions, which is then activated and coupled to a second fragment. This sequential strategy, enabled by the compound's design, is a cornerstone of its utility in building complex molecular architectures .

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